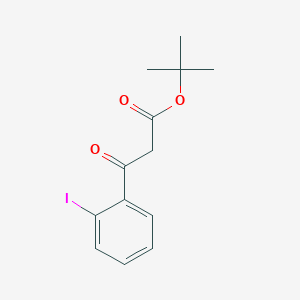![molecular formula C126H78O24 B13659697 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves multiple steps. One common method involves the use of a hydrothermal reaction. For instance, starting with 1,3,5-tris(4-methylphenyl)benzene, nitric acid, and water, the reaction is carried out in a hydrothermal reactor at 170°C for 24 hours. The product is then neutralized with sodium hydroxide and precipitated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis, followed by purification steps such as recrystallization and filtration to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of advanced materials with high surface areas and porosity, useful in catalysis and gas storage.
Wirkmechanismus
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially altering their function. The multiple carboxylic acid groups allow for strong binding to metal ions, facilitating various catalytic and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar in structure but with fewer carboxyphenyl groups.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, offering different chemical properties.
Uniqueness
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its high number of carboxyphenyl groups, which provide multiple sites for chemical reactions and complex formation. This makes it particularly useful in the synthesis of highly porous materials and advanced functional materials.
Eigenschaften
Molekularformel |
C126H78O24 |
|---|---|
Molekulargewicht |
1975.9 g/mol |
IUPAC-Name |
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C126H78O24/c127-115(128)79-25-1-67(2-26-79)91-49-92(68-3-27-80(28-4-68)116(129)130)56-103(55-91)109-110(104-57-93(69-5-29-81(30-6-69)117(131)132)50-94(58-104)70-7-31-82(32-8-70)118(133)134)112(106-61-97(73-13-37-85(38-14-73)121(139)140)52-98(62-106)74-15-39-86(40-16-74)122(141)142)114(108-65-101(77-21-45-89(46-22-77)125(147)148)54-102(66-108)78-23-47-90(48-24-78)126(149)150)113(107-63-99(75-17-41-87(42-18-75)123(143)144)53-100(64-107)76-19-43-88(44-20-76)124(145)146)111(109)105-59-95(71-9-33-83(34-10-71)119(135)136)51-96(60-105)72-11-35-84(36-12-72)120(137)138/h1-66H,(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150) |
InChI-Schlüssel |
FJIJJYCWQBRHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


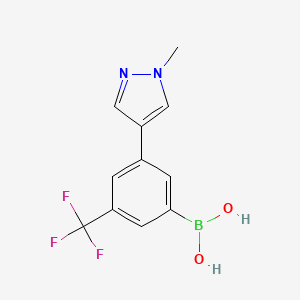
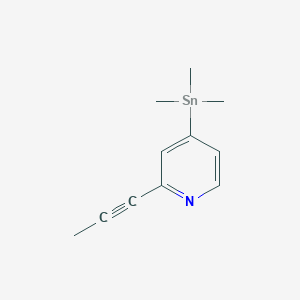

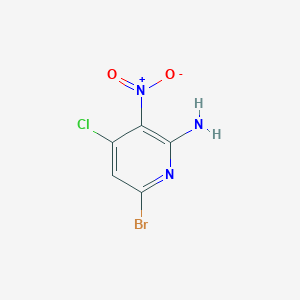
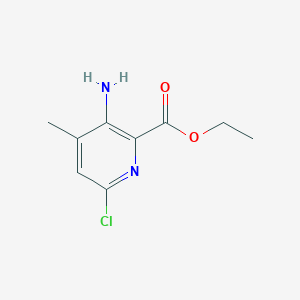
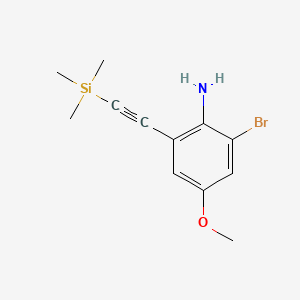
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
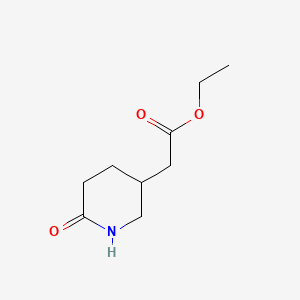


![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
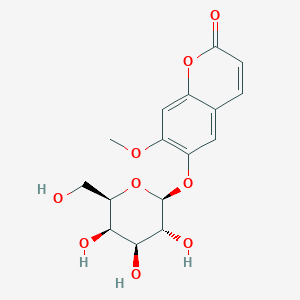
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
